molecular formula C25H29N3O4 B12376574 FAAH/TRPV1 blocker-1

FAAH/TRPV1 blocker-1

カタログ番号: B12376574
分子量: 435.5 g/mol
InChIキー: CNRQCSUIZZMJDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FAAH/TRPV1 blocker-1 is a dual-acting compound that inhibits both fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1) channels. This compound has garnered significant interest due to its potential therapeutic applications in pain management and inflammation reduction .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FAAH/TRPV1 blocker-1 involves the rational molecular hybridization of pharmacophores from classical TRPV1 antagonists and FAAH inhibitors . The synthetic route typically includes multiple steps of organic reactions, such as amide bond formation, esterification, and selective reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

化学反応の分析

Types of Reactions

FAAH/TRPV1 blocker-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic efficacy .

作用機序

FAAH/TRPV1 blocker-1 exerts its effects by simultaneously inhibiting FAAH and blocking TRPV1 channels. FAAH inhibition leads to increased levels of endocannabinoids, which have analgesic and anti-inflammatory properties. Blocking TRPV1 channels prevents the activation of pain and inflammation pathways. This dual mechanism enhances the compound’s therapeutic potential by targeting multiple pathways involved in pain and inflammation .

類似化合物との比較

FAAH/TRPV1 blocker-1 is unique due to its dual-acting nature, which provides a synergistic effect in pain and inflammation management. Similar compounds include:

Compared to these compounds, this compound offers a more comprehensive approach by targeting both FAAH and TRPV1, potentially leading to enhanced therapeutic outcomes .

特性

分子式

C25H29N3O4

分子量

435.5 g/mol

IUPAC名

phenyl N-[1-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoyl]cyclohexyl]carbamate

InChI

InChI=1S/C25H29N3O4/c1-31-20-10-11-22-21(16-20)18(17-27-22)12-15-26-23(29)25(13-6-3-7-14-25)28-24(30)32-19-8-4-2-5-9-19/h2,4-5,8-11,16-17,27H,3,6-7,12-15H2,1H3,(H,26,29)(H,28,30)

InChIキー

CNRQCSUIZZMJDX-UHFFFAOYSA-N

正規SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)NC(=O)OC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。